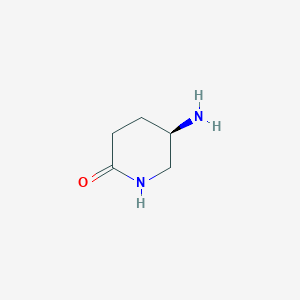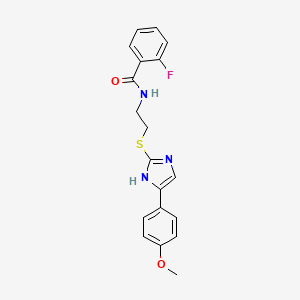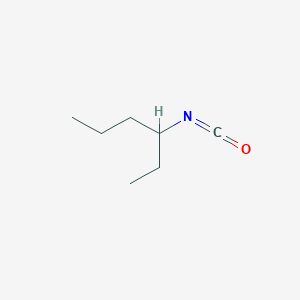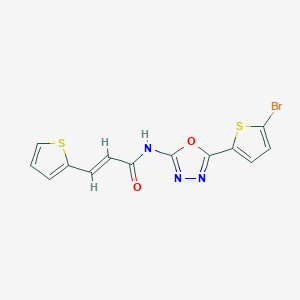![molecular formula C11H18Cl2N2O2S B2738023 4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride CAS No. 2251053-21-9](/img/structure/B2738023.png)
4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride” is a chemical compound with the CAS Number: 1909305-01-6 . It has a molecular weight of 327.27 . The IUPAC name for this compound is 4-(4-(aminomethyl)benzyl)thiomorpholine 1,1-dioxide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O2S.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-17(15,16)8-6-14;;/h1-4H,5-10,13H2;2*1H . This indicates the presence of various functional groups and bonds in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Metal-to-Ligand Charge Transfer in Coordination Compounds
Research on cuprous bis-phenanthroline compounds, which exhibit metal-to-ligand charge transfer (MLCT) excited states, highlights the study of similar complex molecules in understanding electronic transitions and their applications in fields like photochemistry and molecular electronics. These compounds, like the queried chemical, are studied for their unique electronic properties and potential in developing new materials and processes (Scaltrito et al., 2000).
Tetrahydroisoquinolines in Therapeutics
A review covering the therapeutic applications of tetrahydroisoquinoline derivatives, which shares structural motifs with the compound of interest, discusses the broad spectrum of biological activities these molecules possess. It underlines the significance of such scaffolds in drug discovery, particularly in cancer and central nervous system disorders, emphasizing the importance of structural features in determining biological activity (Singh & Shah, 2017).
Phosphorylated Compounds in Medicinal Chemistry
The study of hydantoin derivatives, a class of compounds that includes several pharmacologically active molecules, illustrates the relevance of certain chemical structures in the development of new drugs. This research area, focusing on the synthesis and application of these molecules, might share mechanistic similarities with the compound , providing insights into the broad utility of specific functional groups in drug design (Shaikh et al., 2023).
Chemosensors Based on Specific Chemical Scaffolds
The development and application of chemosensors based on 4-methyl-2,6-diformylphenol underline the scientific interest in designing molecules that can detect various analytes due to their specific chemical structures. Research in this field demonstrates how modifications to chemical scaffolds can result in new properties, suggesting potential research applications for similarly structured compounds (Roy, 2021).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c12-9-10-2-1-3-11(8-10)13-4-6-16(14,15)7-5-13;;/h1-3,8H,4-7,9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMASXAXIYVQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

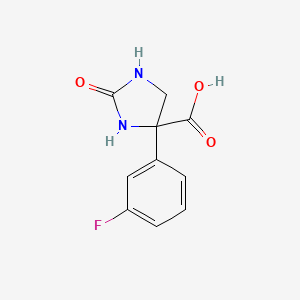
![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)
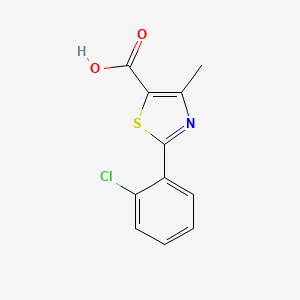
![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)
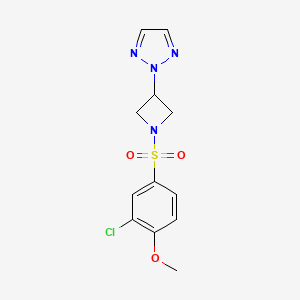
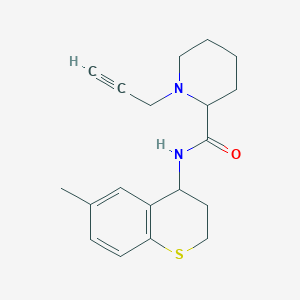
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)
amino}acetamide](/img/structure/B2737956.png)
![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)
